1-Boc-4-aminopiperidine-4-carboxylic Acid

Overview

Description

1-Boc-4-aminopiperidine-4-carboxylic Acid is a Boc-protected piperidine-based amino acid compound . It is a useful fragment for synthesis and has been described to be useful in preparing water-soluble helical peptides . It can also be used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

1-Boc-4-aminopiperidine-4-carboxylic Acid is a useful fragment for synthesis . It has been described to be useful in preparing water-soluble helical peptides . It can also be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as silent information regulator human type 2 (SIRT2) inhibitors .Molecular Structure Analysis

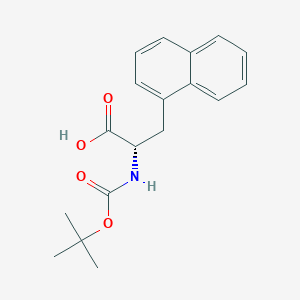

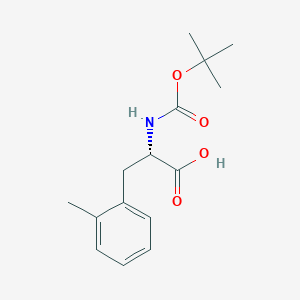

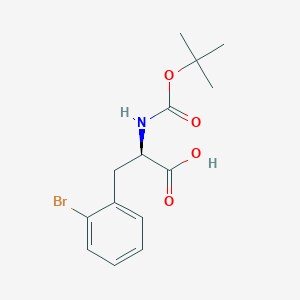

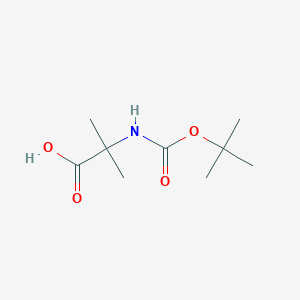

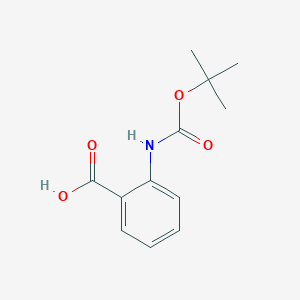

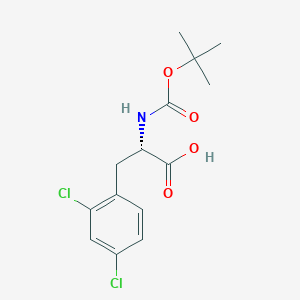

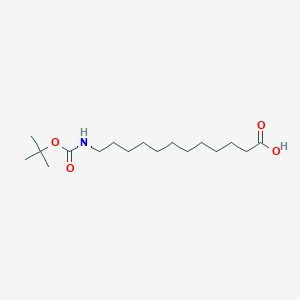

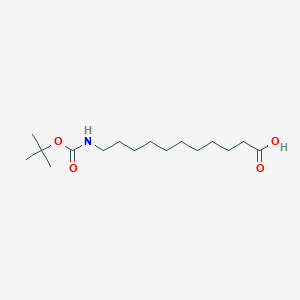

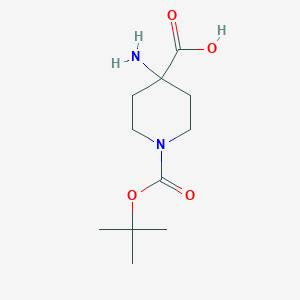

The molecular formula of 1-Boc-4-aminopiperidine-4-carboxylic Acid is C11H20N2O4 . The molecular weight is 244.29 .Chemical Reactions Analysis

1-Boc-4-aminopiperidine-4-carboxylic Acid is involved in investigations of conformational effects on electron-transfer efficiency in peptide foldamers . It is a reactant for the synthesis of SIRT2 inhibitors, Melanin-concentrating hormone receptor 1 antagonists, Bradykinin hB2 receptor antagonists, and Neurokinin-1 receptor ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Boc-4-aminopiperidine-4-carboxylic Acid are as follows: It has a density of 1.2±0.1 g/cm3 . The boiling point is 380.1±42.0 °C at 760 mmHg . The flash point is 183.7±27.9 °C .Scientific Research Applications

Antimicrobial Peptides

This compound has been used in the structural modification of antimicrobial peptides (AMPs). In a study, derivatives of 17KKV-Aib were designed and synthesized, replacing Lys residues with 4-aminopiperidine-4-carboxylic acid (Api), which is a cyclized dAA residue possessing cationic properties on its side chain . This modification preserved the helical structure and antimicrobial activity of the peptides, enhanced resistance to digestive enzymes, and slightly increased hemolytic activity .

SIRT2 Inhibitors

The compound is used as a reactant for the synthesis of SIRT2 inhibitors . SIRT2 is a member of the sirtuin family of proteins, which are involved in various biological processes including aging, transcription, apoptosis, inflammation, and stress resistance.

Melanin-Concentrating Hormone Receptor 1 Antagonists

It is also used in the synthesis of melanin-concentrating hormone receptor 1 (MCHR1) antagonists . MCHR1 is a protein that in humans is encoded by the MCHR1 gene. It is involved in the regulation of feeding behavior, mood, and stress response.

Bradykinin hB2 Receptor Antagonists

The compound is a reactant for the synthesis of bradykinin hB2 receptor antagonists . Bradykinin hB2 receptor is a G-protein coupled receptor for bradykinin, a potent vasodilator. Antagonists for this receptor are used in the treatment of various diseases including hereditary angioedema.

Neurokinin-1 Receptor Ligands

It is used in the synthesis of neurokinin-1 (NK1) receptor ligands . NK1 receptors are found in both the central and peripheral nervous systems and have been implicated in the pathophysiology of depression, anxiety, and emesis.

Conformational Effects on Electron-Transfer Efficiency

The compound is involved in investigations of conformational effects on electron-transfer efficiency in peptide foldamers . These studies are crucial for understanding the structure-function relationships in peptides and proteins.

Mechanism of Action

Target of Action

The primary targets of 1-Boc-4-aminopiperidine-4-carboxylic Acid, also known as 4-Amino-1-Boc-piperidine-4-carboxylic acid, are SIRT2 , Melanin-concentrating hormone receptor 1 , Bradykinin hB2 receptor , and Neurokinin-1 receptor . These targets play crucial roles in various biological processes, including cell proliferation, immune response, and neurotransmission.

Mode of Action

The compound interacts with its targets by inhibiting their function. For instance, it has been shown to inhibit human T lymphocyte proliferation in vitro . It also blocks the production of cytokines, such as interleukin 2, that are needed for cell division and growth .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting the function of its targets, it can disrupt the normal signaling pathways in cells. This can lead to changes in cell behavior, such as reduced proliferation or altered immune response .

Result of Action

The compound’s action results in molecular and cellular effects such as the inhibition of HIV replication in infected patients and the growth of cancer cells . It achieves this by blocking the production of certain cytokines needed for cell division and growth .

properties

IUPAC Name |

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-11(12,5-7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHLVALLAURVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351230 | |

| Record name | 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-aminopiperidine-4-carboxylic Acid | |

CAS RN |

183673-71-4 | |

| Record name | 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 183673-71-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.